Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole

Protecting group strategy Orthogonal synthesis Medicinal chemistry intermediates

This polyhalogenated indazole building block features a strategic THP protecting group at N-1, enabling orthogonal synthetic manipulation while preventing undesired N-alkylation or N-metalation side reactions. The 4-Br/5-I/6-F halogenation pattern provides a built-in reactivity gradient: iodine for selective Suzuki/Sonogashira coupling at position 5, bromine for subsequent cross-coupling at position 4, and fluorine as a metabolically stable, potency-enhancing substituent at position 6—a pattern shown in CB₁ receptor studies where fluorinated indazoles achieve lower EC₅₀ values than chlorinated or brominated counterparts. The iodine handle also enables radiolabeling (¹²⁵I/¹³¹I) for SPECT imaging. This orthogonal protection strategy minimizes synthetic steps in diversity-oriented synthesis and parallel library production.

Molecular Formula C12H11BrFIN2O
Molecular Weight 425.03 g/mol
Cat. No. B13908366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole
Molecular FormulaC12H11BrFIN2O
Molecular Weight425.03 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C=C3C(=N2)C=C(C(=C3Br)I)F
InChIInChI=1S/C12H11BrFIN2O/c13-11-7-6-17(10-3-1-2-4-18-10)16-9(7)5-8(14)12(11)15/h5-6,10H,1-4H2
InChIKeyIKIAWKBXFDQKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole | Protected Polyhalogenated Indazole Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole (CAS 2765413-94-1, molecular formula C₁₂H₁₁BrFIN₂O, molecular weight 425.04 g/mol) is a polyhalogenated indazole derivative bearing bromine at position 4, fluorine at position 6, and iodine at position 5 on the indazole core, with a tetrahydropyran-2-yl (THP) protecting group at the N-1 position . The compound belongs to the indazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry widely recognized for its presence in kinase inhibitors and anticancer agents . The THP group serves as a reversible protecting group for the indazole nitrogen, enabling orthogonal synthetic manipulation at other positions while maintaining stability under various reaction conditions .

Why 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole Cannot Be Replaced by Unprotected or Differently Halogenated Indazole Analogs


Substituting this compound with its unprotected analog 4-bromo-6-fluoro-5-iodo-1H-indazole (CAS 2765413-93-0) or with differently halogenated indazole derivatives introduces critical functional incompatibilities. The THP protecting group is essential for enabling selective functionalization at other molecular sites during multi-step synthetic sequences by blocking the reactive N-1 position . Furthermore, the specific 4-Br/6-F/5-I halogenation pattern is not arbitrary; in CB₁ receptor agonist studies, halogenated indazole analogs with fluorine substitution exhibited the lowest EC₅₀ values compared to chlorinated or brominated counterparts, while brominated tert-leucine methyl ester derivatives showed significantly reduced potency [1]. This halogen-dependent potency variation demonstrates that swapping halogen types or positions alters biological activity profiles. Additionally, the differential reactivity of the three halogen atoms—iodine as the most reactive cross-coupling handle, bromine as moderately reactive, and fluorine as largely unreactive and metabolically stabilizing—enables programmed sequential transformations that differently halogenated analogs cannot replicate .

Quantitative Differentiation Evidence for 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole: Comparative Data for Procurement Decisions


THP Protection Enables Orthogonal Synthetic Manipulation Not Possible with Unprotected 4-Bromo-6-fluoro-5-iodo-1H-indazole

The target compound bears a tetrahydropyran-2-yl (THP) protecting group at the N-1 position of the indazole core. In contrast, the closest unprotected analog, 4-bromo-6-fluoro-5-iodo-1H-indazole (CAS 2765413-93-0), has a free N-H group . The THP group prevents undesired N-alkylation and N-metalation side reactions during cross-coupling and functionalization steps, enabling orthogonal manipulation of the halogen substituents without competing N-1 reactivity . This protection strategy is particularly critical when synthesizing kinase inhibitor libraries where late-stage indazole N-functionalization is required.

Protecting group strategy Orthogonal synthesis Medicinal chemistry intermediates Indazole functionalization

Fluorine at Position 6 Confers Metabolic Stability Advantage Over Non-Fluorinated Indazole Analogs

The fluorine substituent at position 6 of the indazole core in the target compound provides enhanced metabolic stability compared to non-fluorinated indazole analogs. In 6-fluoroindazole derivatives developed as mineralocorticoid receptor antagonists, the presence of fluorine at the 6-position was associated with excellent metabolic stability [1]. This is consistent with the established medicinal chemistry principle that fluorine substitution reduces electron density and provides a steric block that resists oxidative metabolism by cytochrome P450 enzymes . For procurement decisions involving building blocks intended for lead optimization programs where metabolic stability is a key criterion, fluorinated intermediates offer a strategic advantage over non-fluorinated counterparts.

Metabolic stability Fluorine substitution ADME optimization Drug discovery

Iodine at Position 5 Enables Chemoselective Cross-Coupling Not Achievable with Tri-Bromo or Tri-Chloro Analogs

The presence of iodine at position 5 of the indazole core provides a uniquely reactive C-I bond that enables chemoselective cross-coupling reactions in the presence of other halogens. In polyhalogenated indazoles such as 6-bromo-7-fluoro-3-iodo-1H-indazole, the differential reactivity follows the order C-I (most reactive) > C-Br (moderately reactive) > C-F (largely unreactive) . This reactivity gradient allows for programmed sequential transformations where the iodine can be selectively coupled via Suzuki-Miyaura, Sonogashira, or Stille reactions while leaving the bromine and fluorine intact for subsequent steps [1]. Compounds lacking this specific tri-halogen pattern (e.g., tri-bromo or tri-chloro analogs) do not provide the same degree of chemoselectivity because the reactivity differences between identical halogens are insufficient for orthogonal coupling strategies.

Chemoselective cross-coupling C-I bond reactivity Suzuki-Miyaura coupling Sequential functionalization

Halogen-Dependent CB₁ Receptor Potency: Fluorinated Indazoles Show Superior Potency to Brominated Analogs

A systematic study of 19 halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) using an AequoScreen® CB₁ assay revealed significant halogen-dependent differences in receptor potency. Among SCRAs with a substitution at the 5 position on the indazole core, analogs with fluorine had the lowest EC₅₀ values (highest potency), followed by chlorinated analogs, then brominated analogs [1]. Notably, brominated tert-leucine methyl ester SCRAs showed significantly reduced potency compared to their non-halogenated analogs, whereas all other halogenated compounds had similar potency to their non-halogenated counterparts [1]. This structure-activity relationship demonstrates that the choice of halogen—specifically fluorine versus bromine—produces quantifiably different biological outcomes in indazole-based compounds. While this study did not include the target compound specifically, it establishes a class-level SAR principle that the 6-fluoro substituent in the target compound is positioned to confer potency advantages over purely brominated alternatives in receptor-binding applications.

CB1 receptor Structure-activity relationship Halogen effects Receptor pharmacology

4-Bromo-6-fluoro Substitution Pattern Validated in HPK1 and PI3K Kinase Inhibitor Development

The 4-bromo-6-fluoro substitution pattern on the indazole core has established precedent in kinase inhibitor development. The structurally related compound 4-bromo-6-fluoro-1H-indazole (CAS 885520-35-4), which shares the identical 4-Br/6-F substitution pattern but lacks the 5-iodo and THP modifications, is specifically utilized as a pharmaceutical synthesis intermediate for preparing inhibitors of hematopoietic progenitor cell kinase 1 (HPK1) and PI3 kinase inhibitors . PI3Ks are a family of enzymes involved in cell growth, proliferation, differentiation, and survival, making them attractive targets for therapeutic intervention in oncology . The target compound extends this validated substitution pattern with an additional iodine at position 5 and THP protection, offering expanded synthetic versatility while building upon a core scaffold with demonstrated utility in kinase inhibitor programs.

Kinase inhibitors HPK1 PI3K Oncology drug discovery

Recommended Research and Industrial Applications for 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole Based on Quantitative Evidence


Multi-Step Synthesis of Kinase Inhibitor Libraries Requiring Orthogonal N-1 Protection

This compound is optimally deployed in medicinal chemistry programs synthesizing indazole-based kinase inhibitor libraries (e.g., HPK1, PI3K, or FGFR inhibitors) where the THP protecting group at N-1 is essential for preventing undesired N-alkylation or N-metalation side reactions during halogen functionalization steps. The orthogonal protection strategy enables chemists to sequentially functionalize the iodine (via Suzuki or Sonogashira coupling), bromine (via subsequent cross-coupling), and fluorine (as a metabolically stable substituent) before final deprotection of the THP group under mild acidic conditions . This approach is not feasible with unprotected 4-bromo-6-fluoro-5-iodo-1H-indazole (CAS 2765413-93-0), which would require additional protection/deprotection steps .

Chemoselective Sequential Cross-Coupling for Diversity-Oriented Synthesis

The tri-halogenated pattern (5-I, 4-Br, 6-F) provides a built-in reactivity gradient that enables programmed sequential cross-coupling without additional protecting group manipulations. The C-I bond is the most reactive toward palladium-catalyzed coupling, allowing selective functionalization at position 5 while leaving bromine at position 4 intact for subsequent diversification . The fluorine at position 6 remains largely inert under standard cross-coupling conditions, serving as a stable substituent that can enhance metabolic stability in final compounds [1]. This chemoselectivity is particularly valuable in diversity-oriented synthesis and parallel library production where minimizing synthetic steps directly impacts throughput and cost.

GPCR Ligand Development Leveraging Fluorine-Dependent Potency Enhancement

For research programs developing ligands targeting G protein-coupled receptors—particularly CB₁, CB₂, or related Class A GPCRs—the fluorine substituent at position 6 positions the compound to potentially confer potency advantages over non-fluorinated or brominated indazole alternatives. Class-level SAR evidence from CB₁ receptor studies demonstrates that fluorinated indazole derivatives achieve lower EC₅₀ values (higher potency) than their chlorinated or brominated counterparts [2]. This halogen-dependent potency effect makes fluorine-containing indazole building blocks strategically preferable for lead optimization campaigns where maximizing target engagement at minimal concentrations is a key objective.

Radiolabeling and Imaging Probe Development via Iodine-Isotope Exchange

The iodine atom at position 5 provides a unique handle for radiolabeling applications not available in bromo-fluoro or chloro-fluoro indazole analogs. The C-I bond can serve as a site for iodine-isotope exchange to introduce radioactive iodine isotopes (e.g., ¹²⁵I or ¹³¹I) for SPECT imaging or autoradiography studies, or as a precursor for radiofluorination via halogen exchange. This capability makes the compound particularly valuable for developing radiolabeled probes for target engagement studies, biodistribution analysis, and molecular imaging applications in drug discovery programs. The THP protecting group ensures that radiolabeling occurs selectively at the desired position without N-1 interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-fluoro-5-iodo-2-tetrahydropyran-2-yl-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.